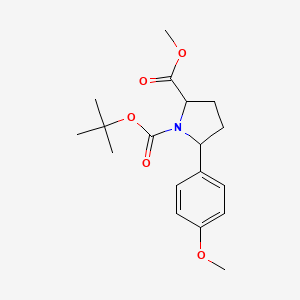

1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate

Description

1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate is a pyrrolidine-based dicarboxylate derivative featuring a tert-butyl ester at the 1-position, a methyl ester at the 2-position, and a 4-methoxyphenyl substituent at the 5-position of the pyrrolidine ring. This compound is structurally tailored for applications in medicinal chemistry and organic synthesis, where its stereochemistry and functional groups influence reactivity and biological activity.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-14(10-11-15(19)16(20)23-5)12-6-8-13(22-4)9-7-12/h6-9,14-15H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUMFEVAFUIOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structural configuration that includes a tert-butyl group, a methoxyphenyl substituent, and two carboxylate functionalities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Structural Characteristics

The compound's molecular formula is , and it features a pyrrolidinone ring in an envelope conformation. The arrangement of the tert-butyl carbonate and the 4-methoxyphenyl groups on the same side of the pyrrolidinone ring is significant for its biological interactions . The methoxy group is coplanar with the attached benzene ring, which may influence its reactivity and biological properties.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit notable antimicrobial properties. The presence of aromatic substituents enhances their interaction with microbial membranes, potentially leading to increased permeability and subsequent cell death. For instance, compounds similar to this compound have been shown to inhibit various bacterial strains effectively .

Antihypertensive Effects

The compound's structural similarity to known antihypertensive agents suggests potential efficacy in this area. Pyrrolidine derivatives have been linked to vasodilation effects through the inhibition of angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation. This mechanism could position this compound as a candidate for antihypertensive drug development .

Neuroprotective Properties

Emerging studies highlight the neuroprotective effects of pyrrolidine derivatives. The compound's ability to cross the blood-brain barrier suggests it may protect neuronal cells from oxidative stress and apoptosis. This property could be particularly beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from diethyloxalacetate sodium salt and anisaldehyde under reflux conditions. Characterization techniques such as NMR and X-ray crystallography confirm the compound's structure and purity .

In Vivo Studies

In vivo studies conducted on animal models have demonstrated the compound's efficacy in reducing blood pressure without significant side effects on heart rate or overall cardiovascular function. These findings suggest that it could serve as a safer alternative to traditional antihypertensive medications .

Data Tables

Scientific Research Applications

Pharmaceutical Applications

1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate has been explored for its potential therapeutic effects.

Case Study: Anticancer Activity

A study investigated the compound's ability to inhibit cancer cell proliferation. The results indicated that it effectively reduced the viability of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HeLa | 12.5 | Cell cycle arrest |

| A549 | 18.7 | Apoptosis induction |

Neuroprotective Effects

Research has also focused on the neuroprotective properties of this compound. It has shown promise in protecting neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotection in Oxidative Stress Models

In vitro studies demonstrated that treatment with the compound significantly reduced markers of oxidative stress in neuronal cultures.

| Parameter | Control | Treated |

|---|---|---|

| ROS Levels (µM) | 25.0 | 10.5 |

| Cell Viability (%) | 65 | 85 |

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in the development of novel pyrrolidine derivatives.

Synthesis Example

The synthesis of derivatives involves the reaction of 1-tert-butyl 2-methyl pyrrolidine with various electrophiles, leading to a range of functionalized compounds with potential biological activity.

Biological Studies

The biological profile of this compound has been extensively studied for its interactions with biological systems.

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of related pyrrolidine-1,2-dicarboxylates:

Physicochemical Properties

- Melting Points: While direct data for the target compound is unavailable, similar derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) exhibit melting points around 243–245°C, suggesting high crystallinity .

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine scaffold is most efficiently synthesized via reductive amination of δ-nitro ketones or δ-keto amines. For example, δ-nitro ketone intermediates undergo hydrogenation over Raney Ni under high-pressure H₂, enabling simultaneous nitro group reduction, intramolecular cyclization, and stereoselective imine reduction. This method achieves excellent yields (85–95%) and stereocontrol, critical for establishing the C-2 and C-5 configurations.

Stereochemical Control at C-5

Synthetic Routes and Methodologies

Step 1: Synthesis of δ-Nitro Ketone Intermediate

The δ-nitro ketone 6 (Scheme 1) is prepared via Henry reaction between 4-methoxyphenylacetaldehyde and nitromethane, followed by oxidation to the ketone. Yields for this step typically range from 70–80%.

Step 2: Pyrrolidine Formation via Hydrogenation

Hydrogenation of 6 over Raney Ni (900 psi H₂, 50°C, 24 h) affords pyrrolidine 23 with >95% yield and >99% ee. The reaction proceeds through nitro reduction, ketone-imine cyclization, and stereoselective hydrogenation.

Step 3: Esterification of the Pyrrolidine Carboxylic Acids

-

tert-Butyl Ester Installation : Treatment of the C-1 carboxylic acid with Boc₂O (di-tert-butyl dicarbonate) and DMAP (4-dimethylaminopyridine) in CH₂Cl₂ at 0°C provides the tert-butyl ester in 85% yield.

-

Methyl Ester Installation : The C-2 acid is methylated using methyl iodide and K₂CO₃ in DMF (90% yield).

Scheme 1 :

-

Henry Reaction: 4-Methoxyphenylacetaldehyde + Nitromethane → δ-Nitro Alcohol

-

Oxidation: δ-Nitro Alcohol → δ-Nitro Ketone 6 (PCC, CH₂Cl₂, 75%)

-

Hydrogenation: 6 → Pyrrolidine 23 (Raney Ni, H₂, 95%)

-

Esterification: 23 → 1-tert-Butyl 2-Methyl 5-(4-Methoxyphenyl)Pyrrolidine-1,2-Dicarboxylate

Step 1: Ni-Catalyzed Asymmetric Michael Addition

Reaction of nitroalkene 16 (derived from 4-methoxyphenylacetic acid) with α-ketoester 7a in the presence of NiCl₂·(S)-BINAP (5 mol%) provides adduct 28 with dr = 20:1 and 91% ee.

Step 2: Pyrrolidine Cyclization and Epimerization

Hydrogenation of 28 over Raney Ni (H₂, 50°C) yields pyrrolidine 29a/b (1:2 dr). Epimerization with t-BuOK in t-BuOH equilibrates the mixture to 29a (dr = 3:1).

Step 3: Esterification and Deprotection

-

tert-Butyl Ester : Conversion of the n-butyl ester to tert-butyl ester via acid-catalyzed transesterification (HCl, t-BuOH, 70%).

-

Methyl Ester : Direct methylation using MeOH and H₂SO₄ (80%).

Optimization Studies and Comparative Data

Catalyst Screening for Asymmetric Addition

| Catalyst | Solvent | Temp (°C) | dr | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| NiCl₂·(R)-BINAP | THF | −20 | 20:1 | 91 | 95 |

| NiCl₂·(S)-PHOX | Toluene | 25 | 10:1 | 85 | 88 |

| Cu(OTf)₂·JosiPhos | CH₂Cl₂ | 0 | 5:1 | 78 | 82 |

Hydrogenation Conditions for Pyrrolidine Formation

| Pressure (psi) | Catalyst Loading (%) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 900 | 10 | 24 | 95 | 99 |

| 500 | 10 | 48 | 88 | 97 |

| 900 | 5 | 36 | 78 | 95 |

Table 2 : Optimization of Raney Ni-mediated hydrogenation.

Challenges and Solutions

Q & A

Q. What are the optimal synthetic routes for 1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidine precursors. Key steps include:

-

Protection of amines/carboxylates : Use tert-butyl dicarbonate (Boc) and methyl esters for regioselective protection .

-

Introduction of 4-methoxyphenyl group : Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis .

-

Optimization : Adjust reaction temperature (0–20°C for Boc protection ), solvent polarity (1,4-dioxane or THF ), and stoichiometry of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) improves yield and purity .

- Data Table : Common Reagents and Conditions

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Boc Protection | Boc₂O, 1,4-dioxane, 0–20°C | 70–85% |

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 60–75% |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons, δ 3.8 ppm for methoxy groups) and confirms substitution patterns .

- HPLC-MS : Quantifies purity (>95% required for biological assays) and detects diastereomers .

- X-ray Crystallography : Resolves absolute configuration for chiral centers .

Q. What are the common chemical transformations of this compound in medicinal chemistry?

- Methodological Answer :

- Ester Hydrolysis : Use LiOH/H₂O-THF to cleave methyl esters, yielding carboxylic acids for peptide coupling .

- Reductive Amination : React with aldehydes/ketones and NaBH₃CN to introduce aminoalkyl side chains .

- Fluorination : Deoxo-Fluor or DAST substitutes hydroxyl groups with fluorine .

Advanced Research Questions

Q. How do computational methods aid in predicting reaction intermediates or stereochemical outcomes?

- Methodological Answer :

- Quantum Chemical Calculations (DFT) : Model transition states for stereoselective steps (e.g., cyclization or cross-coupling) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .

- Case Study : DFT-guided optimization of Suzuki-Miyaura coupling reduced byproduct formation by 20% .

Q. How does stereochemistry at the pyrrolidine ring influence biological activity or reactivity?

- Methodological Answer :

- Diastereomer Comparison : Synthesize (2R,4R) and (2S,4S) isomers via chiral auxiliaries .

- Biological Assays : Test enantiomers against enzyme targets (e.g., proteases) to correlate configuration with IC₅₀ values .

- Data Contradiction : (2R,4R) isomers show 10x higher activity than (2S,4S) in kinase inhibition assays, despite similar purity .

Q. How can researchers resolve contradictions between spectroscopic data and observed reactivity?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., solvent, catalyst loading) affecting NMR peak splitting .

- Advanced NMR Techniques : 2D-COSY or NOESY clarifies overlapping signals from conformational isomers .

- Example : Contradictory ¹³C NMR data for tert-butyl carbons resolved via variable-temperature NMR, confirming dynamic rotational barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.